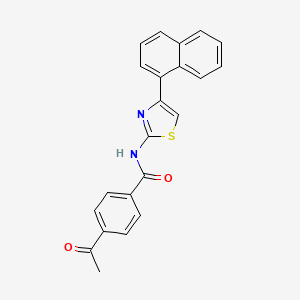

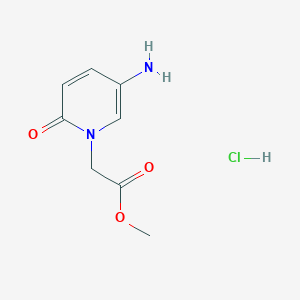

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, also known as MBTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MBTC is a thiophene derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate demonstrate significant biological activities, including antibacterial and antifungal properties. The asymmetric unit of one of the compounds contains two crystallographically independent molecules, each exhibiting an intramolecular N-H.N hydrogen bond forming a pseudo-six-membered ring. This structural feature is crucial for locking the molecular conformation and potentially contributes to its biological activity (Vasu et al., 2003).

Electrochemical Reduction

The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, including derivatives closely related to this compound, has been investigated. These studies are pivotal in understanding the electron transfer mechanisms and potential applications in electrochemical synthesis and reduction processes (Michal Rejňák et al., 2004).

Synthesis of Pyrimidine Derivatives

The reactivity of certain thiophene derivatives with carboxamides to produce pyrimidine derivatives highlights the chemical versatility of thiophene-based compounds. These reactions pave the way for synthesizing various polyfunctionalized pyrimidines, offering potential applications in medicinal chemistry and drug development (S. Kohra et al., 1988).

Antimicrobial Activity and Docking Study

A series of thiophene-2-carboxamide derivatives, structurally related to this compound, were synthesized and evaluated for their antibacterial and antifungal activities. Molecular modeling within the active site of dihydropteroate synthase demonstrated similar orientation and binding interactions to that of the co-crystallized ligand, suggesting potential therapeutic applications (M. Ghorab et al., 2017).

Cholinesterase Inhibitors and Antioxidants

Novel hydrazone derivatives of thiophene-2-carboxamide have been explored for their potential as cholinesterase inhibitors and antioxidants. This research demonstrates the therapeutic potential of these compounds in treating neurodegenerative diseases such as Alzheimer's by inhibiting enzymes like butyrylcholinesterase and acetylcholinesterase (N. Kausar et al., 2021).

Sensing Activities and Magnetic Properties

The functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups introduces gas adsorption, sensing properties, and significant magnetic properties. These frameworks demonstrate moderate adsorption properties towards N2 and CO2, showcasing their potential in environmental monitoring and gas storage applications (Suna Wang et al., 2016).

Mechanism of Action

Target of Action

The primary targets of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects

Action Environment

Factors such as pH, temperature, and the presence of other compounds can affect the action of a compound . .

properties

IUPAC Name |

methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-10(2)20-14(12(9)15(18)19-3)16-13(17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKLZRRHDMPBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774516.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2774519.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2774521.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2774524.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2774526.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2774528.png)

![[1-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2774529.png)

![N-(2-acetamidoethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2774531.png)